Product packaging for H-Gly-Gly-His-OH(Cat. No.:CAS No. 7451-76-5)

H-Gly-Gly-His-OH

Cat. No.: B1670574
CAS No.: 7451-76-5
M. Wt: 269.26 g/mol
InChI Key: PDAWDNVHMUKWJR-UHFFFAOYSA-N
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Description

Significance of Tripeptides in Biochemical Systems

Tripeptides play vital roles in numerous biological contexts. They can act as signaling molecules, antioxidants, enzyme inhibitors, and metal-binding agents. chemimpex.comontosight.aimedchemexpress.com The specific sequence and properties of the amino acids within a tripeptide dictate its biochemical function. For instance, the presence of certain amino acid residues, such as histidine, can impart specific characteristics like metal ion chelation capabilities. biosynth.comresearchgate.netwikipedia.orgbeilstein-journals.org Research into tripeptides provides insights into the more complex behavior of larger peptides and proteins. Studies on various tripeptides, including those with different amino acid sequences, contribute to the understanding of peptide synthesis, structure-activity relationships, and potential therapeutic applications. medchemexpress.comriken.jpnih.govcdnsciencepub.commdpi.com

H-Gly-Gly-His-OH as a Model System in Peptide Research

This compound is particularly valued in academic research as a model system due to its ability to chelate metal ions, notably copper (Cu²⁺). researchgate.netbeilstein-journals.orgsigmaaldrich.combiosynth.comsigmaaldrich.comscientificlabs.co.uk The histidine residue within the tripeptide is primarily responsible for this strong metal-binding affinity through its imidazole (B134444) ring. biosynth.comresearchgate.netwikipedia.orgbeilstein-journals.org This characteristic makes GGH an excellent tool for studying metal-peptide interactions, which are relevant in various biological processes, including enzyme catalysis, protein folding, and metal detoxification. chemimpex.comchemimpex.com As a relatively simple and well-defined molecule, GGH allows researchers to investigate fundamental principles of metal coordination chemistry in a biological context without the complexity of larger biomolecules. It is used in comparative studies with other imidazole-containing peptides like carnosine. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk Furthermore, GGH serves as a building block in peptide synthesis, facilitating the development of more complex peptide structures for research purposes. chemimpex.comchemimpex.com

Current Research Trajectories Involving this compound

Current academic research involving this compound explores various avenues, primarily centered around its metal-binding properties and its applications as a model system. One significant area is the development of electrochemical sensors for detecting metal ions, particularly copper, where GGH-modified electrodes exhibit high sensitivity and selectivity due to the stable complex formed between GGH and Cu²⁺. researchgate.net Research also investigates the potential biological activities of GGH and its copper complexes, including studies on their anti-inflammatory properties and effects on cellular processes, such as the reduction of TNF-α-dependent IL-6 secretion in fibroblasts. sigmaaldrich.comsigmaaldrich.comresearchgate.net Additionally, GGH-based structures are being explored for their self-assembly properties and potential in forming hydrogels, highlighting its utility in materials science research. beilstein-journals.org The use of GGH as a model continues in studies investigating protein-protein interactions and enzyme functions. chemimpex.comsigmaaldrich.com

Research Findings on GGH-Copper Binding:

Studies have investigated the binding affinity of GGH for copper ions. The formation of a stable 4N coordinate complex around the copper ion contributes to the high sensitivity observed in copper sensing applications. researchgate.net

PropertyValueSource
Metal Ion AffinityHigh affinity for Cu²⁺ researchgate.net
Coordination Geometry with Cu²⁺Stable 4N coordinate complex researchgate.net
Binding Constant (at 25°C)(8.1 ± 0.4) × 10¹⁰ M⁻¹ (on modified electrode) researchgate.net

This data illustrates the strong interaction between GGH and copper ions, a key feature driving its use in various research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N5O4 B1670574 H-Gly-Gly-His-OH CAS No. 7451-76-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7451-76-5

Molecular Formula

C10H15N5O4

Molecular Weight

269.26 g/mol

IUPAC Name

2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C10H15N5O4/c11-2-8(16)13-4-9(17)15-7(10(18)19)1-6-3-12-5-14-6/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,16)(H,15,17)(H,18,19)

InChI Key

PDAWDNVHMUKWJR-UHFFFAOYSA-N

SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CN

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)[O-])NC(=O)CNC(=O)C[NH3+]

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CN

Appearance

Solid powder

Other CAS No.

7451-76-5

Purity

>98% (or refer to the Certificate of Analysis)

sequence

GGH

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

diglycyl-histidine
diglycylhistidine
Gly-Gly-His
glycyl glycyl histidine
glycyl-glycyl-histidine
glycylglycyl-L-histidine
glycylglycylhistamine
Ni-GGH
nickel glycyl-glycyl-histidine

Origin of Product

United States

Synthesis Methodologies for H Gly Gly His Oh and Its Derivatives

Solid-Phase Peptide Synthesis (SPPS) Strategies for H-Gly-Gly-His-OH

Solid-Phase Peptide Synthesis (SPPS), developed by R. Bruce Merrifield, is a widely used method for synthesizing peptides by sequentially adding amino acids to a growing peptide chain attached to an insoluble solid support or resin smolecule.comcore.ac.uk. This approach simplifies purification, as excess reagents and by-products can be removed by filtration nih.govgoogle.com. SPPS typically proceeds from the C-terminal amino acid towards the N-terminus to minimize racemization nih.gov.

The general principle involves cycles of deprotection of the N-terminal amino group of the resin-bound peptide, followed by coupling of the next protected amino acid nih.govgoogle.com. For this compound, this would involve attaching the C-terminal histidine to the resin, followed by sequential coupling of the two glycine (B1666218) residues. The Fmoc-based SPPS strategy is commonly employed due to its mild deprotection conditions core.ac.uk. Trifunctional amino acids like histidine require side-chain protection during SPPS to prevent unwanted side reactions core.ac.ukgoogle.com.

Optimization of Coupling Conditions

Optimizing coupling conditions in SPPS is crucial for achieving high yields and purity, especially for challenging sequences. This involves selecting appropriate coupling reagents, solvents, reaction times, and temperatures google.comunifi.it. Common coupling reagents used in SPPS include carbodiimides (e.g., DIC, EDC), activated esters (e.g., HOBt, HOAt, Oxyma Pure), and phosphonium (B103445) or aminium salts (e.g., HBTU, HATU, TBTU, PyBOP) core.ac.ukgoogle.comunifi.it.

Studies have investigated the efficacy of different coupling reagents and conditions. For instance, the use of DIC/Oxyma Pure has been explored in automated SPPS, with reaction times and temperatures being varied to optimize efficiency acs.orgbiorxiv.org. The choice of solvent also plays a significant role, with DMF historically being a standard but facing restrictions due to toxicity concerns, leading to research into alternative green solvent mixtures unifi.itrsc.org.

The molar ratio of the activated amino acid building block to the resin-bound amine groups is typically in the range of 0.4 to 3 google.com. Reaction times for coupling can vary significantly, from minutes to several hours, depending on the amino acid, coupling reagent, and solvent system google.combiorxiv.org.

Mitigation of Aggregation during Synthesis

Aggregation of the growing peptide chain on the solid support is a significant challenge in SPPS, particularly for sequences prone to self-association sigmaaldrich.comacs.org. Aggregation can reduce the efficiency of subsequent coupling and deprotection steps, leading to lower yields and increased impurity profiles acs.org.

Several strategies have been developed to mitigate aggregation during SPPS. These include:

Using different activation methods and allowing longer reaction times sigmaaldrich.com.

Incorporating pseudoproline dipeptides or Dmb/Hmb-protected amino acids into the sequence to disrupt aggregation sigmaaldrich.com. Fmoc-Gly-(Dmb)Gly-OH is particularly useful for sequences containing Gly-Gly motifs sigmaaldrich.com.

Using chaotropic salts (e.g., NaClO₄, LiCl, KSCN) in the solvent or adding them to the coupling mixture sigmaaldrich.com.

Employing specific solvent mixtures that enhance solvation of the peptide chain nih.govsigmaaldrich.com.

Attaching cleavable solubility tags, such as arginine or lysine (B10760008) tags, to the peptide sequence acs.orgnih.gov.

Aggregation can be monitored by observing the broadening of deprotection peaks during in-line UV-Vis monitoring in flow SPPS, which indicates reduced mass transfer and reaction efficiency acs.org.

Stepwise Synthesis on Modified Gold Surfaces

Beyond traditional resin-based SPPS, stepwise peptide synthesis can also be performed on modified surfaces, such as gold electrodes acs.orgnih.gov. This approach is particularly relevant for creating peptide-modified surfaces for applications like biosensors.

A reported method for synthesizing Gly-Gly-His on gold surfaces involves modifying the gold with a self-assembled monolayer (SAM) of 3-mercaptopropionic acid (MPA) researchgate.netacs.orgnih.gov. The MPA provides carboxylate groups that can be activated for coupling the first amino acid. To avoid overcrowding and improve synthesis yield, a mixed SAM containing a diluting molecule like 1-mercaptopropane (MP) alongside MPA can be used acs.orgnih.gov.

The synthesis of Gly-Gly-His on an MPA-modified gold electrode has been demonstrated by coupling the amino acids one at a time using carbodiimide (B86325) coupling agents like EDC and NHS acs.org. The effectiveness of the stepwise synthesis can be evaluated by techniques such as electrochemistry and mass spectrometry, which can confirm peptide formation and its ability to bind metal ions like Cu²⁺ researchgate.netacs.orgnih.gov. Studies have shown that a ratio of MPA/MP of 1:1 resulted in the maximum coverage of synthesized tripeptide on the gold surface nih.gov. However, stepwise synthesis on surfaces can sometimes result in lower yields compared to traditional SPPS due to factors like steric crowding acs.org.

Solution-Phase Synthesis Approaches

Solution-phase peptide synthesis, also known as liquid-phase synthesis, involves the coupling of amino acids or peptide fragments in a homogeneous solution smolecule.comcore.ac.uk. Unlike SPPS, intermediate products in solution synthesis are typically isolated, purified, and characterized after each coupling step core.ac.uk. While this can be more time-consuming and labor-intensive than SPPS, it can be advantageous for large-scale synthesis or for peptides that are difficult to synthesize on a solid support core.ac.uk.

Classical solution methods for peptide synthesis involve the use of protecting groups for the amino and carboxyl termini, as well as any reactive side chains, followed by the formation of peptide bonds using coupling reagents core.ac.ukoup.com. For the synthesis of this compound, this would involve protecting the amino group of the first glycine, the carboxyl group of the histidine, and the imidazole (B134444) side chain of histidine. The protected amino acids are then coupled sequentially in solution, with deprotection steps performed as needed.

Various coupling reagents and strategies have been developed for solution-phase peptide synthesis. For example, studies on the synthesis of histidine-containing peptides in solution have explored the use of N¹ᵐ-tosylhistidine derivatives as key intermediates oup.com. The choice of protecting groups and coupling agents is critical to ensure efficient coupling and minimize side reactions, such as racemization nih.govoup.com.

Recent developments in solution-phase synthesis include the use of biomimetic cyclic propylphosphonic anhydride (B1165640) (T3P®) as a coupling agent, which has shown efficiency in the synthesis of peptides like Leu-Enkephalin mdpi.com. This method can involve one-pot coupling-deprotection steps, potentially streamlining the process mdpi.com.

Synthesis of this compound Derivatives for Specific Academic Research Objectives

The synthesis of derivatives of this compound is undertaken for various academic research objectives, including exploring structure-activity relationships, improving stability, or introducing specific functionalities. Modifications can involve alterations to the amino acid sequence, incorporation of non-natural amino acids, or attachment of various chemical groups.

For example, researchers have synthesized derivatives of related peptides like Gly-His-Lys (GHK) to study their biological activities and potential applications in medicine and dermatology researchgate.netnih.gov. These synthetic approaches often utilize both solution-phase and solid-phase methods, employing different protecting groups and coupling strategies depending on the nature of the modification researchgate.netnih.gov.

Studies on peptide amphiphiles have involved synthesizing derivatives of Gly-Gly-His with attached hydrophobic tails and hydrophilic linkers to investigate their self-assembly properties and potential as hydrogelators beilstein-journals.org. The synthesis of such derivatives requires careful consideration of the protecting group strategy to selectively modify specific functional groups beilstein-journals.orgbau.edu.lb.

Furthermore, modifications to the peptide backbone, such as the creation of retro-inverso analogues where the amide bond direction is reversed, are pursued to enhance enzymatic stability nih.gov. The synthesis of these modified peptides requires specialized synthetic routes and protecting group strategies nih.gov. The synthesis of fructosyl Glycyl-histidine (FGH), a derivative formed by the attachment of a fructosyl group, has also been reported for studies on molecular recognition rsc.org.

The synthesis of derivatives often necessitates the use of orthogonal protection schemes, allowing for the selective deprotection and modification of specific functional groups within the peptide structure bau.edu.lb. Characterization of these derivatives is typically performed using techniques such as NMR and mass spectrometry to confirm their identity and purity bau.edu.lbrsc.org.

Lipopeptide Conjugates of this compound

Lipopeptide conjugates of this compound involve the covalent attachment of lipid moieties or long aliphatic chains to the peptide sequence. This modification can influence the molecule's properties, such as its amphiphilicity and interaction with cell membranes. The synthesis of lipopeptides can be achieved through various methods, including solid-phase peptide synthesis, liquid-phase synthesis, or a combination of both.

In SPPS, the lipid chain can be attached to the peptide sequence while it is still anchored to the solid support or after cleavage from the resin. Lipids such as myristic acid, palmitic acid, prenyl groups, geranyl groups, farnesyl groups, and geranylgeranyl groups are examples of lipidation targets. These lipid chains can be conjugated via amide, thioether, or thioester linkages to specific amino acid residues within the peptide sequence, such as the N-terminus, lysine side chains (via amide bond to the epsilon-amine), or cysteine residues (via thioester bond to the mercaptan group).

Research findings indicate that novel methods for synthesizing and purifying hydrophobic peptide modifications, including lipopeptides, have been developed to achieve high purity levels. For instance, the synthesis of perfluoroalkylated lipopeptides bearing two hydrophobic chains grafted through a lysine moiety on a hydrophilic peptide chain has been reported using Fmoc solid-phase peptide synthesis. This involved the stepwise elongation of the peptide sequence on a resin followed by conjugation with the functionalized lipid acids. Another approach involved the synthesis of amphiphilic conjugates of a phospholipid with a peptide sequence via coupling reactions.

Modified Amino Acid Sequences and Analogues

The synthesis of modified amino acid sequences and analogues of this compound explores variations in the amino acid sequence or the incorporation of modified amino acids to alter the peptide's properties or function. This compound itself is a key example within the broader class of peptides containing glycine and histidine residues, which are known for their metal-chelating properties, particularly with copper. ebi.ac.uk

Analogues can involve extensions of the peptide chain, such as the tetrapeptide H-Gly-Gly-His-Ala-OH. The synthesis of such analogues typically follows standard peptide synthesis protocols, adapting the sequence of amino acid coupling steps.

Another area of modification involves the synthesis of peptides containing repetitive Gly-His sequences or modified histidine residues. Modified histidine tags, such as Gly-Hisn or Hisn-Lys-Hism, have been developed and utilized for selective chemical modification of peptides and proteins. These tags can direct acylation reactions to specific sites, such as the N-terminus or a designated lysine residue. The synthesis of such modified sequences is often achieved through solid-phase methods using appropriate protected amino acids and coupling strategies.

Furthermore, research into N-substituted glycine derivatives highlights methodologies for modifying the glycine component itself, which could potentially be incorporated into Gly-Gly-His analogues. These methods explore green synthesis procedures to introduce various aliphatic or other groups onto the nitrogen atom of glycine.

Specific examples of synthesis approaches for related peptides provide insight into the techniques applicable to this compound and its analogues. For instance, the solid-phase synthesis of Gly-His-Lys has been described using Fmoc chemistry and resins like Wang resin or 2-chlorotrityl chloride resin, employing coupling agents such as HOBT, DIC, and DMAP. ebi.ac.uk Stepwise synthesis of peptides on solid supports, like the synthesis of Gly-Gly-His on gold surfaces modified with self-assembled monolayers, demonstrates the application of sequential coupling for building the peptide chain. This method involved activating the surface-bound carboxyl groups and coupling amino acids one at a time, with the synthesis success monitored by techniques like electrochemistry and mass spectrometry.

The synthesis of dipeptides like Gly-His, a component of this compound, can also be achieved through various methods, including solution-phase synthesis.

The following table summarizes some data points related to peptide synthesis methods and resulting compounds, drawing from the search results:

Peptide Sequence / DerivativeSynthesis Method(s)Key Reagents/ConditionsRelevant FindingsSource
This compound (on gold surface)Stepwise Solid-Phase SynthesisMPA-modified gold surface, EDC/NHS activation, Amino acid couplingSuccessful synthesis confirmed by electrochemistry and mass spectrometry.
Gly-His-LysSolid-Phase Synthesis, Solution-Phase SynthesisFmoc chemistry, Wang resin, 2-Chlorotrityl resin, HOBT, DIC, DMAPBoth methods are used; SPPS described in detail for this tripeptide. ebi.ac.uk ebi.ac.uk
Perfluoroalkylated LipopeptidesFmoc Solid-Phase Peptide SynthesisStepwise peptide elongation, conjugation with functionalized lipid acidsSynthesis of double-chain peptide-lipid conjugates reported.
Amphiphilic Phospholipid-Peptide ConjugatesCoupling of bromoacetyl phospholipid with thiol-terminated peptideChloroform/methanol/water, triethylamineMethod for derivatization of phospholipid subunits with peptide sequences.
Gly-HisSolution Phase Peptide SynthesisMentioned as a reaction type suitability.Used in the synthesis of fructosyl glycyl histidine.
N-Substituted Glycine DerivativesGreen Synthesis ProcedureVarious R groups introduced onto glycine nitrogen.Exploration of lipophilicity and biological activity of derivatives.

Coordination Chemistry and Metal Ion Interactions of H Gly Gly His Oh

Fundamental Principles of Peptide-Metal Ion Coordination

Peptides are excellent ligands for a wide variety of metal ions due to the presence of multiple potential donor atoms. mdpi.com The coordination of metal ions to peptides is a fundamental aspect of bioinorganic chemistry, influencing protein structure, function, and catalysis. mdpi.comnih.gov The primary binding sites include the N-terminal amino group, the C-terminal carboxylate group, the amide nitrogens of the peptide backbone, and the side chains of certain amino acid residues. mdpi.comchimia.ch

The interaction is governed by several factors, including the nature of the metal ion, the amino acid sequence of the peptide, and the solution conditions, particularly pH. mdpi.commdpi.com Metal ions can coordinate with peptides through their backbone amides and terminal groups even in the absence of chelating sidechains. mdpi.com The chelation process, where multiple donor atoms from a single peptide molecule bind to a central metal ion, significantly enhances the stability of the resulting complex. mdpi.com This coordination can lead to the formation of well-defined supramolecular structures and can be triggered by local physiological or pathological conditions like changes in pH or ion concentration. mdpi.com The geometry of the resulting metal-peptide complex is determined by the coordination preferences of the metal ion and the conformational flexibility of the peptide chain. mdpi.com

Copper(II) Ion Complexation with H-Gly-Gly-His-OH

The tripeptide this compound serves as an effective chelator for copper(II) ions, largely due to the presence of the histidine residue at the C-terminus. The coordination behavior is intricate, involving multiple donor atoms and resulting in various complex species depending on the solution's pH.

At acidic pH, the initial binding of Cu(II) to this compound typically involves the N-terminal amino group and a neighboring carbonyl oxygen. As the pH increases, deprotonation of the amide nitrogens occurs, allowing them to displace the carbonyl oxygens and form more stable chelate rings with the copper ion.

In the case of this compound, a key coordination mode involves the N-terminal amino group, two deprotonated peptide backbone nitrogens, and the imidazole (B134444) nitrogen (NIm) from the histidine side chain. This results in a highly stable, square planar {NH₂, N⁻, N⁻, NIm} coordination environment around the Cu(II) ion. researchgate.netresearchgate.net This specific arrangement, where the histidine is the third residue, is a variation of the well-known amino-terminal Cu(II)- and Ni(II)-binding (ATCUN) motif. nih.gov The involvement of the imidazole nitrogen from the C-terminal histidine residue is a crucial feature of the complex's structure. researchgate.net

Table 1: Dominant Coordination Ligand Sets for Cu(II)-H-Gly-Gly-His-OH Complexes

Species Donor Atoms Involved Chromophore
[CuL] Amine-N, Carbonyl-O, Imidazole-N, Carboxyl-O CuN₂O₂
[CuH₋₁L] Amine-N, Amide-N, Imidazole-N CuN₃
[CuH₋₂L] Amine-N, 2 Amide-N's, Imidazole-N CuN₄

Note: This table represents a simplified model of potential coordination modes based on related tripeptide systems. The exact species and their structures can vary.

The speciation of copper(II) complexes with this compound is highly dependent on the pH of the solution. nih.gov As the pH rises, a sequential deprotonation of the ligand occurs, leading to the formation of different complex species with varying coordination geometries.

At low pH (around 4-5), coordination begins, often forming a protonated complex where the imidazole group may not be fully involved. As the pH increases into the neutral range (6-8), the peptide backbone amides deprotonate and coordinate to the copper ion, forming a very stable major species. researchgate.net Spectroscopic studies on analogous peptides like His-Gly-Gly show the formation of a dominant CuH₋₂L species between pH 7 and 9. researchgate.net This species corresponds to the stable {NH₂, N⁻, N⁻, NIm} coordination. Further increases in pH beyond 11 can lead to the deprotonation of a coordinated water molecule in an axial position. researchgate.net

Table 2: pH-Dependent Species Distribution for Cu(II)-H-Gly-Gly-His-OH System

pH Range Dominant Species Description
< 4 [Cu(H₂O)₆]²⁺ + LH₃⁺ Free aquated copper ion and protonated peptide.
4 - 6 [CuL] Initial complex formation, possibly involving amino, carbonyl, and imidazole groups.
6 - 10 [CuH₋₂L] Predominant species at physiological pH with a stable {NH₂, 2N⁻, NIm} coordination. researchgate.netresearchgate.net
> 11 [CuH₋₃L]⁻ Formation of a mixed hydroxo complex. researchgate.net

Note: The species notation H₋ₓ indicates the number of deprotonated amide protons involved in coordination.

The complexation of Cu(II) with histidine-containing peptides is a thermodynamically favorable process. The high affinity is reflected in very low dissociation constants. For instance, related high-affinity peptides like DAHK (Asp-Ala-His-Lys) and GHK (Gly-His-Lys) exhibit conditional dissociation constants at pH 7.4 in the range of 10⁻¹⁴ M, indicating extremely strong binding. nih.govresearchgate.net

The thermodynamic parameters (ΔG, ΔH, and ΔS) reveal the nature of the binding forces. The binding is often characterized by a significant negative enthalpy change (ΔH), indicating that the formation of coordinate bonds is a major driving force. nih.gov The precise values depend on the specific peptide sequence and the experimental conditions. Studies on similar tripeptides suggest that the formation of the stable CuH₋₂L complex is the most thermodynamically favored step in the speciation process. theopenscholar.com

Table 3: Illustrative Thermodynamic Data for Cu(II) Binding to High-Affinity Peptides at pH 7.4

Peptide Conditional Kd (M) ΔG (kJ/mol) ΔH (kJ/mol) TΔS (kJ/mol)
DAHK 2.6 x 10⁻¹⁴ nih.govresearchgate.net -77.4 -46.4 31.0

The histidine residue plays a paramount role in the high affinity and stability of copper(II) complexes with peptides like this compound. nih.govresearchgate.net The imidazole side chain of histidine is an excellent donor group for Cu(II), significantly enhancing the stability of the complex compared to peptides lacking this residue. acs.org

Nickel(II) Ion Complexation with this compound

Nickel(II) ions also form stable complexes with this compound, exhibiting coordination chemistry that shares similarities with Cu(II) but also has distinct characteristics. Like copper, Ni(II) can coordinate with the N-terminal amine, deprotonated amide nitrogens, and the imidazole side chain of histidine. nih.govacs.org

The formation of Ni(II) complexes with glycine (B1666218) peptides is a stepwise process that is also pH-dependent. ijnc.ir Complexation typically begins at a pH above 4, with the successive formation of 1:1, 1:2, and 1:3 (Ni:ligand) species as the pH increases. ijnc.ir For peptides containing histidine, the imidazole nitrogen is a key binding site. nih.gov The coordination geometry around the Ni(II) ion in these complexes is often octahedral or square planar. ijnc.irnih.gov

In systems with a single peptide ligand like this compound, Ni(II) can promote the deprotonation of amide nitrogens to form square-planar complexes at higher pH values, similar to the ATCUN motif observed with Cu(II). nih.govmtak.hu However, the pH required for amide deprotonation is generally higher for Ni(II) than for Cu(II). Studies on hexahistidine have shown that Ni(II) can coordinate via imidazole and deprotonated amide nitrogens, resulting in square planar geometries. nih.gov The specific stoichiometry and geometry of the complexes formed with this compound would depend on the precise pH and the metal-to-ligand ratio. nih.gov

Iminol Binding Modes in Ni(II)-H-Gly-Gly-His-OH Complexes

The interaction between this compound and Nickel(II) ions can lead to the formation of square-planar complexes, a common geometry for Ni(II). This process is often facilitated by the deprotonation of the amide nitrogens in the peptide backbone. This deprotonation results in a change in the hybridization of the amide nitrogen, leading to the formation of an iminol tautomer that participates in the coordination.

In gas-phase studies of related dipeptides like His-Gly, complexes with Ni(II) have been found to adopt this iminol binding mode, which involves the deprotonated amide nitrogen in a tetradentate chelation. researchgate.net This type of coordination, where the metal ion binds to the N-terminal amino group, the deprotonated amide nitrogen(s), and the imidazole nitrogen of the histidine, is a key feature of Ni(II) interactions with such peptides. researchgate.netmdpi.com The formation of these stable, four-coordinate complexes is crucial for understanding the peptide's role in biological systems and its potential toxicological implications, as metallopeptides derived from Gly-Gly-His are used to model nickel-based DNA damage. nih.gov

Comparative Analysis of Ni(II) and Cu(II) Binding Characteristics

Both Ni(II) and Cu(II) ions are known to form stable complexes with histidine-containing peptides, often involving the N-terminal amine, the imidazole side chain, and deprotonated amide nitrogens. mdpi.com However, significant differences exist in their binding affinities and the conditions under which they form complexes.

Generally, the stability of complexes with this compound and similar peptides follows the Irving-Williams series, with Cu(II) forming more stable complexes than Ni(II). researchgate.net The coordination process with Cu(II) ions typically begins at a lower pH (around pH 4) compared to Ni(II) ions, which start to bind above pH 6. nih.gov This is because Cu(II) is a stronger Lewis acid and more effectively promotes the deprotonation of the amide groups in the peptide backbone. mdpi.commdpi.com

The imidazole nitrogen of the histidine residue is a primary binding site for both metal ions. mdpi.comresearchgate.net In the case of Cu(II), the complexation often culminates in a square-planar {NH₂, 2N⁻, Nᵢₘ} coordination sphere, which is exceptionally stable. mdpi.com While Ni(II) also forms square-planar complexes, the energy required to deprotonate the amide nitrogens is higher, leading to complex formation at a higher pH range. mdpi.comnih.gov

Table 1: Comparative Binding Characteristics of Ni(II) and Cu(II) with Histidine-Containing Peptides

CharacteristicNi(II)Cu(II)
Complex Stability LowerHigher (Follows Irving-Williams series) researchgate.net
pH of Initial Binding Higher (typically > pH 6) nih.govLower (typically ~ pH 4) nih.gov
Amide Deprotonation Promotes deprotonation at higher pH mdpi.comMore effectively promotes deprotonation at lower pH mdpi.commdpi.com
Primary Coordination Sites N-terminal amino group, deprotonated amide nitrogens, imidazole nitrogen mdpi.com
Common Geometry Square-planar mdpi.comSquare-planar mdpi.com

Interactions with Other Monovalent and Divalent Metal Cations (e.g., Li+, Na+, K+, Rb+, Cs+, Ag+, Mg2+, Ca2+)

Characterization of Metal Ion-Peptide Interactions

The interaction of this compound with alkali and alkaline earth metals is considerably weaker than with transition metals. Computational and experimental studies on [M·GlyGlyHis]⁺ complexes, where M is a monovalent cation, have elucidated the nature of these interactions. For monovalent cations like Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺, and Ag⁺, mass spectrometry studies show that the fragmentation behavior of the complexes upon collision-induced dissociation varies with the metal ion. nih.gov For instance, the Cs⁺ complex primarily loses the metal ion, while Li⁺ and Ag⁺ complexes yield more fragmented peptide sequence ions, indicating a stronger, more covalent interaction. nih.gov

The binding of Na⁺ to related dipeptides like Gly-His has been studied computationally, showing that the most stable structure involves chelation of the sodium ion by the two carbonyl oxygens and the imidazole ring. nih.gov

For divalent cations like Mg²⁺ and Ca²⁺, interactions are also primarily electrostatic. Studies on the binding of these ions to the amino acid L-histidine show that gas-phase acidity considerably increases upon chelation. researchgate.net However, a related tripeptide, GHL (H-Gly-His-Lys-OH), was found to have no affinity for calcium, potassium, and sodium at physiological pH, suggesting that these interactions are weak under biological conditions. nih.gov

The type of interaction between this compound and metal ions can be broadly categorized as either covalent or electrostatic, which significantly influences the stability and structure of the resulting complex.

Density functional theory (DFT) calculations have provided detailed insights into this distinction for monovalent cations. nih.gov

Covalent Interactions: The binding in [Li·GlyGlyHis]⁺ and [Ag·GlyGlyHis]⁺ is characterized by significant covalent character. This stronger interaction is reflected in the fragmentation patterns observed in mass spectrometry, where the peptide backbone breaks before the metal-ion bond. nih.gov

Electrostatic Interactions: In contrast, the interactions in [Na·GlyGlyHis]⁺, [K·GlyGlyHis]⁺, [Rb·GlyGlyHis]⁺, and [Cs·GlyGlyHis]⁺ are predominantly electrostatic. nih.gov These interactions are weaker, involving ion-dipole and ion-induced dipole forces between the cation and the polar groups of the peptide.

For divalent cations like Mg²⁺ and Ca²⁺, the interaction with the histidine residue is also largely electrostatic. researchgate.net The stronger charge-to-radius ratio of divalent cations compared to monovalent cations leads to stronger electrostatic interactions, though still significantly weaker than the coordination bonds formed with transition metals like Cu(II) and Ni(II).

Table 2: Nature of Interaction for Various Metal Cations with Gly-Gly-His

Metal CationPrimary Interaction TypeReference
Li⁺Covalent nih.gov
Na⁺Electrostatic nih.gov
K⁺Electrostatic nih.gov
Rb⁺Electrostatic nih.gov
Cs⁺Electrostatic nih.gov
Ag⁺Covalent nih.gov
Mg²⁺Electrostatic researchgate.net
Ca²⁺Electrostatic researchgate.net

Academic Implications of Metal Ion Coordination on this compound Functionality

Modulation of Biological Activity through Chelation

The chelation of metal ions by this compound and similar peptides is not merely a chemical curiosity but has profound implications for biological function. The formation of a metal-peptide complex can dramatically alter the molecule's biological activity, providing a mechanism for the regulation and expression of cellular processes. nih.gov

For example, the related tripeptide GHL is believed to exert its biological effects, such as modulating cell growth and adhesion, as a chelate with transition metals like Cu(II) and Fe(II). nih.gov The peptide acts synergistically with these metal ions to influence DNA synthesis and cell adhesion. The chelation of transition metals by such peptides may be a key mechanism for regulating biological activities that are influenced by both the peptide and the metal ion. nih.gov Furthermore, the coordination of Ni(II) by the Gly-Gly-His motif is a model system for studying metal-induced toxicity and DNA damage, highlighting how metal binding can impart new, and potentially harmful, functionalities to the peptide. nih.gov This demonstrates that metal ion coordination can switch the peptide's function, turning it into a carrier for reactive metal ions that can participate in redox chemistry or interact with other biological macromolecules.

Role in Metal Homeostasis Research within Biological Systems

The tripeptide this compound, often abbreviated as GGH, serves as a significant model compound in the study of metal ion homeostasis in biological systems. Its structure, particularly the terminal histidine residue, provides a key binding site for various divalent metal ions, allowing researchers to investigate the fundamental coordination chemistry that underpins the regulation of these metals in vivo. The exploration of metallopeptide complexes is crucial for understanding the biological role of metals, as irregularities in metal binding are linked to several diseases, including neurodegenerative disorders like Alzheimer's, Wilson's, and Menkes disease researchgate.net.

The primary utility of this compound in this research area stems from its capacity to mimic the metal-binding sites of much larger, more complex proteins. For instance, it is recognized as a model system for the copper-binding site of human serum albumin researchgate.net. This allows for detailed study of the specific complexation processes between the peptide and copper ions, which can induce conformational changes in the ligand and the deprotonation of secondary amine groups researchgate.net. This specific and high-affinity interaction with copper (Cu²⁺) has made GGH a valuable tool for developing sensitive and selective biosensors for copper detection, which is essential for monitoring environments and biological fluids researchgate.netresearchgate.net.

Research has demonstrated that the histidine residue is a primary anchor for divalent metal ions nih.govyoutube.com. The imidazole ring of histidine, along with the preceding amide nitrogens, creates a stable coordination environment for metal ions like copper and zinc researchgate.net. The study of such simple peptide-metal complexes provides foundational knowledge on how metalloproteins function and how cells maintain the delicate balance of essential metals, preventing the toxicity associated with their excess or the dysfunction from their deficiency nih.govmdpi.com.

Beyond copper, the interactions of GGH with other metal ions are also of significant interest. Studies using transport models of zinc absorption have shown that the Gly-Gly-His tripeptide can increase zinc absorption escholarship.org. This suggests its utility in research concerning zinc bioavailability and the mechanisms by which dietary peptides can influence the uptake of this essential trace element escholarship.org. The ability of histidine-containing peptides to bind zinc is a key aspect of zinc homeostasis, which is vital for countless cellular functions, including immune responses and signaling pathways mdpi.comnih.gov.

The table below summarizes key research findings regarding the interaction of this compound with biologically relevant metal ions and its application in homeostasis research.

Metal IonResearch FocusKey FindingsReference
Copper (Cu²⁺) Model for Human Serum Albumin (HSA) binding siteGGH acts as a model for the N-terminal Cu²⁺-binding site of HSA, showing high selectivity and affinity. researchgate.net
Development of BiosensorsUsed to functionalize electrodes for the highly sensitive and selective electrochemical detection of Cu²⁺ ions. researchgate.net
Understanding Neurodegenerative DiseasesIrregularities in copper binding, studied using models like GGH, are implicated in diseases such as Alzheimer's, Wilson's, and Menkes. researchgate.net
Zinc (Zn²⁺) Zinc Bioavailability and TransportIn transport models, GGH was found to increase zinc absorption, highlighting its potential role in studying zinc uptake. escholarship.org
General HomeostasisHistidine residues are crucial for binding zinc, which is essential for the function of over 1000 transcription factors and numerous enzymes. mdpi.com
Nickel (Ni²⁺) Coordination Chemistry StudiesTheoretical and experimental studies have investigated Ni²⁺ binding to GGH to understand the fundamental coordination geometries in metalloproteins. researchgate.net

Mechanistic Investigations of Biological Activities of H Gly Gly His Oh

Antioxidant Mechanisms of H-Gly-Gly-His-OH

This compound demonstrates antioxidant capabilities through several proposed mechanisms, including direct radical scavenging and contributions from its histidine residue. smolecule.comnih.gov

Direct Scavenging of Reactive Oxygen Species (ROS) (e.g., hydroxyl and peroxyl radicals)

Studies utilizing techniques such as electron spin resonance (ESR) spin-trapping have indicated that this compound can directly diminish the signals of specific reactive oxygen species, notably hydroxyl (•OH) and peroxyl (ROO•) radicals. nih.govnih.govresearchgate.net This suggests a direct scavenging capacity against these harmful species. nih.gov

Contribution of the Histidine Imidazole (B134444) Ring to Redox Activity

The histidine residue within the this compound peptide plays a crucial role in its redox activity. The imidazole ring of histidine can participate in electrochemical deprotonation, which is a key aspect of its ability to interact with and neutralize reactive species. nih.gov This imidazole group is considered an important proton donor in oxidative reactions, contributing to the peptide's radical scavenging activity. nih.gov

Mechanistic Studies in Cell-Based Models (e.g., reduction of tert-butyl hydroperoxide-induced ROS)

Cell-based studies have provided further insight into the antioxidant mechanisms of this compound. In Caco-2 cells, this compound has been shown to significantly reduce the increase in ROS levels induced by tert-butyl hydroperoxide (t-BOOH) at concentrations of 10 µM or less. nih.govnih.govresearchgate.netresearchgate.net This reduction in ROS levels in living cells supports its function as an antioxidant under conditions of oxidative stress. nih.gov

Comparative Analysis with Other Endogenous Antioxidant Peptides

When compared to other well-known endogenous antioxidant peptides, such as carnosine (β-alanyl-ʟ-histidine) and reduced glutathione (B108866) (GSH), this compound has demonstrated a stronger effect in diminishing hydroxyl radicals in certain experimental systems. nih.govnih.gov All three peptides showed dose-dependent reduction of •OH, but the efficacy of this compound was notably greater. nih.gov

Here is a comparative overview of the hydroxyl radical diminishing efficacy:

PeptideHydroxyl Radical Diminishing Efficacy
This compoundStronger
CarnosineWeaker
Reduced Glutathione (GSH)Weaker

Note: This table is based on comparative studies mentioned in the provided text, specifically concerning the diminishing effect on hydroxyl radicals. nih.govnih.gov

Modulation of Cellular Processes by this compound

Beyond its direct antioxidant effects, this compound is also implicated in the modulation of various cellular processes. smolecule.comchemimpex.com

Interaction with Cellular Signaling Pathways

Research suggests that this compound may interact with proteins involved in cellular signaling pathways, potentially influencing their activity. smolecule.com While the precise mechanisms of these interactions are still under investigation, its ability to bind metal ions, particularly copper, may play a role in modulating pathways where metal ions are cofactors or signaling molecules. smolecule.comchemimpex.combiosynth.comnovoprolabs.com The histidine residue's coordination properties allow it to bind with metal ions, which can influence its function in biological systems. smolecule.com

Influence on Cytokine Secretion in Fibroblasts (e.g., IL-6)

Studies have indicated that Gly-Gly-His (GGH) and its copper complexes can influence cytokine secretion, specifically the pro-inflammatory cytokine interleukin-6 (IL-6), in normal human dermal fibroblasts (NHDF) cell lines. sigmaaldrich.commitoproteome.orgpeptidesciences.comCurrent time information in Merrimack County, US.cymitquimica.com Investigations using ELISA kits to evaluate IL-6 levels demonstrated that GGH, Gly-His-Lys (GHK), their copper complexes, and CuCl₂ decreased TNF-alpha-dependent IL-6 secretion in fibroblasts. sigmaaldrich.compeptidesciences.comCurrent time information in Merrimack County, US. The addition of TNF-alpha typically caused a significant increase in IL-6 secretion in these cells. peptidesciences.com Both GGH and GHK, at concentrations of 1 nM or 1 µM, were shown to decrease this TNF-alpha-dependent IL-6 secretion. peptidesciences.com Copper complexes formed with GGH and GHK, as well as CuCl₂, yielded similar results. peptidesciences.com These findings suggest a potential anti-inflammatory property associated with GGH and its copper complexes, although the precise mechanism underlying this effect is not yet fully elucidated. sigmaaldrich.comCurrent time information in Merrimack County, US.

Effects on Protein Crosslinking Mechanisms

The Ni(II) complex of Gly-Gly-His-COOH has been demonstrated to mediate efficient protein-protein cross-linking in the presence of oxidants such as oxone and monoperoxyphthalic acid. chemicalbook.com This cross-linking reaction exhibits high specificity, occurring only between proteins that specifically associate in solution. chemicalbook.com Preliminary investigations into the reaction mechanism suggest that a high-valent metal complex may act as the active intermediate, targeting aromatic amino acids. chemicalbook.com Ni(II)•Gly–Gly–His-derived metallopeptides are reactive in the presence of molecular oxygen or when activated by exogenous oxidants, leading to a non-diffusible radical species. sigmaaldrich.com During protein cross-linking reactions, Ni(II)•Gly–Gly–His is proposed to target primary aromatic amino acids, making it a valuable reagent in this context. sigmaaldrich.com Among the tripeptides tested in some studies, Gly-Gly-His with a C-terminal carboxylate was found to be the most reactive in cross-linking and cleavage reactions. sigmaaldrich.com

Role as a Model for DNA-Small Molecule Interactions

Metallopeptides derived from Ni(II)•Gly-Gly-His serve as valuable models for understanding nucleic acid recognition and reactivity, particularly in the context of interactions between macromolecules and small molecules with DNA. Ni(II)•Xaa-Gly-His metallopeptides, where Xaa represents any α-amino acid, exhibit selective binding to the minor groove of A/T-rich DNA regions, influenced by their amino acid composition and chirality. scbt.com While Ni(II)•Gly-Gly-His itself shows a slight preference for A/T-rich DNA regions, the inclusion of positively charged amino acids like Arg or Lys can enhance and focus DNA cleavage to these areas. novoprolabs.com DNA cleavage mediated by Ni(II)•Gly-Gly-His derived metallopeptides occurs site-selectively through the abstraction of a C4′-H atom from the deoxyribose backbone.

Molecular dynamics simulations and experimental studies have provided insights into the binding characteristics of Ni(II)•Gly-Gly-His and related metallopeptides within the DNA minor groove. Both Ni(II)•Gly-Gly-His and Ni(II)•L-Arg-Gly-His favor association with DNA by inserting the edge of the metallopeptide containing the amino-terminal N-H and the imidazole pyrrole (B145914) N-H group of the histidine residue into the minor groove. scbt.combiosynth.com These specific moieties are crucial for DNA recognition in this mode, acting as hydrogen bond donors to acceptor atoms on the floor of the minor groove in A/T-rich regions, such as the N3 of adenine (B156593) or the O2 of thymine. scbt.combiosynth.com The binding of Ni(II)•Gly-Gly-His-derived metallopeptides to DNA is likely a minor-groove recognition event. bioscience.co.uk A proposed model suggests that the amino-terminal nitrogen and the "edge" of the histidine imidazole ring, part of the approximately square planar structure, insert into the minor groove, facilitating the formation of hydrogen bonds between the terminal amine N-H protons, a "metal-activated" His imidazole pyrrole N-H, and prominent hydrogen bond acceptors in A/T-rich sequences. bioscience.co.uk

The stereochemistry of the amino acids within Ni(II)•Xaa-Gly-His metallopeptides plays a significant role in their selective binding and recognition of DNA. scbt.com The stereochemistry of the amino-terminal amino acid, in particular, influences the pattern of DNA cleavage recognition. sigmaaldrich.comnovoprolabs.com The stereochemistry at the amino-terminal position can lead to the formation of either an isohelical metallopeptide that associates stably at individual DNA sites (as observed with L-Arg or L-Lys) or a non-complementary structure (with D-Arg or D-Lys) that is less effective in utilizing its side chain or amino-terminal amine for positional stabilization. sigmaaldrich.com In contrast, amino-terminal proline-containing metallopeptides, regardless of stereochemistry, did not exhibit similar diastereoselectivity, likely due to the absence of an extended side chain directed towards the minor groove. sigmaaldrich.com While the identity and stereochemistry of amino acids at the amino-terminal position impact DNA cleavage, the stereochemistry of residues in the second peptide position (such as Arg or Lys) did not result in diastereoselective DNA cleavage patterns. sigmaaldrich.com Simulations indicated that a positively charged amino acid in this position alters the interaction of the metallopeptide equatorial plane with the minor groove, leading to an interaction similar to that of Ni(II)•Gly-Gly-His. sigmaaldrich.com The presence of a positively charged side chain, like that of L-Arg, enhances DNA recognition compared to Ni(II)•Gly-Gly-His due to increased electrostatic interaction, favorable stereochemistry, and the ability to establish a third point of contact with the minor groove floor, a stabilizing factor absent in Ni(II)•Gly-Gly-His. scbt.comnovoprolabs.com Experimental results showed that L-isomers consistently modified a subset of nucleotides within a minor groove site, whereas D-isomers displayed differences in their preferred sites and their capacity to target individual nucleotides within certain sites. sigmaaldrich.com

Enzymatic Modulation and Mimicry by this compound

This compound is recognized as a versatile tripeptide utilized in biochemical research, partly due to its capacity to chelate metal ions, which is a crucial aspect in many enzymatic processes. chemsrc.com

Role in Enzyme Catalysis Research and Peptide Synthesis Facilitation

This compound is valued in the fields of biochemistry and molecular biology for its ability to act as a chelating agent, which helps stabilize metal ions in solution. chemsrc.com Its structure allows it to participate in enzyme catalysis and protein synthesis. chemsrc.com The tripeptide is also employed as a building block in the synthesis of peptides. chemsrc.com Research has shown that simple peptides, including Gly-Gly and Gly-Gly-Gly, can act as catalysts for the condensation of activated peptide fragments, contributing to the formation of peptide bonds, albeit less efficiently than other peptides like Ser-His. This suggests a potential, though perhaps indirect or model-based, role for Gly-Gly-His in research related to enzyme catalysis and the facilitation of peptide bond formation, building upon the observed catalytic activity of simpler related peptides.

Potential as Supramolecular Enzyme Mimics (e.g., ester hydrolysis)

Peptide-based supramolecular systems have garnered significant interest for their ability to mimic the structure and function of native enzymes, particularly hydrolases like esterases. The imidazole group of histidine residues plays a crucial role in the catalytic mechanisms of various natural hydrolases, including chymotrypsin, trypsin, and acetylcholine (B1216132) esterase. nih.gov This has led to the design and assembly of numerous small molecular and polymeric structures incorporating imidazole groups to serve as artificial enzymes for catalyzing reactions such as ester hydrolysis. nih.gov

Studies on histidine-containing cyclic peptide-based supramolecular polymeric nanotubes have demonstrated their potential as artificial enzymes for ester hydrolysis. nih.govrsc.org These structures can achieve significant increases in reaction rates compared to uncatalyzed reactions. nih.govrsc.org For instance, optimized histidine-containing catalysts have shown approximately a 70-fold increase in the hydrolysis rate of 4-nitrophenyl acetate, a model substrate. nih.govrsc.org The amphiphilic nature of these supramolecular catalysts can also enhance catalytic activity towards hydrophobic substrates. rsc.org

The mechanism often involves the histidine imidazolyl group reacting directly with the ester substrate to form an intermediate, which then reacts with water to regenerate the imidazole group and release the hydrolyzed product. nih.gov This process mimics the catalytic action of histidine in natural hydrolytic enzymes. Supramolecular self-assembled peptide nanostructures presenting residues like serine, histidine, and aspartate have been designed to mimic the catalytic triad (B1167595) found in esterase active sites. bilkent.edu.tr The self-assembly process is key to forming catalytic domains that can efficiently hydrolyze model esters. bilkent.edu.tr The cooperation of residues, particularly the histidine-serine pair, is important for generating catalytic activity in these artificial systems. bilkent.edu.tr

Modulation of HisF Enzyme Function (derived from histidine biosynthesis enzyme studies)

Insights into the potential modulation of HisF enzyme function by this compound can be derived from studies on the histidine biosynthesis pathway and the HisF enzyme itself. HisF is a key enzyme in the biosynthesis of histidine, catalyzing the cyclization of N'-(5'-phosphoribulosyl)-formimino-5-aminoimidazole-4-carboxamide ribonucleotide to generate imidazole glycerol (B35011) phosphate (B84403). ebi.ac.ukuwaterloo.ca In some organisms, HisF functions as part of a stable dimeric complex with the HisH gene product, forming imidazole glycerol phosphate synthase. uwaterloo.ca

Studies on mutations in the hisF gene in bacteria like Klebsiella pneumoniae have provided insights into its function and interaction with HisH. uwaterloo.canih.gov For example, a mutation in hisF can lead to a dependence on high ammonia (B1221849) concentrations for growth, suggesting that the mutated HisF product can utilize free ammonia but not the glutamine-derived ammonia provided by HisH. uwaterloo.canih.gov This indicates the importance of the interaction between the HisF and HisH gene products for efficient histidine biosynthesis. uwaterloo.ca

The histidine biosynthesis pathway is subject to regulation, including feedback inhibition by the end product, histidine. uwaterloo.camdpi.com Studies on the mechanisms of this feedback inhibition have provided important insights into the regulation of this biochemical pathway. uwaterloo.ca While this compound is a tripeptide containing histidine, its direct role in modulating HisF enzyme function or the histidine biosynthesis pathway is not explicitly described in the provided search results. However, given that histidine itself is the end product and a regulator of the pathway, and HisF is a crucial enzyme within this pathway, studies focusing on the mechanism and regulation of HisF provide a framework for understanding how histidine-containing molecules might potentially influence this system. The specific effect of this compound would depend on its ability to interact with HisF or other components of the biosynthesis pathway, which is not detailed in the available information.

Computational Approaches in H Gly Gly His Oh Research

Density Functional Theory (DFT) Calculations

DFT calculations are widely used to investigate the electronic structure and bonding characteristics of molecules and their complexes. For H-Gly-Gly-His-OH, DFT provides a theoretical framework to understand its intrinsic properties and how it interacts with metal ions.

Elucidation of Electronic Structure and Bonding Characteristics

DFT calculations are employed to determine the electronic structure of this compound, including the distribution of electron density and molecular orbitals. This helps in understanding the chemical reactivity and the nature of bonds within the peptide and when it complexes with metal ions. Studies on related peptides and amino acids using DFT have explored hydrogen bond interactions and the influence of different functional groups on electronic properties. ufba.brrsc.org The accuracy of DFT calculations for such systems is often assessed by comparing computed properties like bond lengths and vibrational frequencies with experimental data. rsc.org

Prediction of Interaction Energies in Metal Complexes

DFT is a powerful tool for predicting the interaction energies between this compound and various metal ions. These calculations can help determine the relative stability of different complexation modes and identify the most favorable binding sites on the peptide. acs.org For instance, DFT studies have investigated the coordination behavior of peptides with metal ions like Zr(IV), exploring different binding sites such as the terminal amino nitrogen, carboxylic oxygens, amide oxygen, and amide nitrogen. kuleuven.be The calculated free energies of complexation can indicate the thermodynamic favorability of complex formation in solution. kuleuven.be Studies on metal-amino acid complexes have also used DFT to compare interaction energies and understand metal ion selectivity. asianpubs.orgmdpi.com

Conformational Analysis of the Peptide and its Complexes

Conformational analysis using DFT helps in understanding the preferred three-dimensional arrangements of this compound and its metal complexes. This involves exploring the potential energy surface by varying dihedral angles to find stable conformers. physchemres.orgconicet.gov.ar For peptides, conformational preferences are crucial as they influence biological activity and interaction with other molecules. ufba.br DFT studies on related peptides have explored the influence of amino acid sequence and side chains on conformational stability. physchemres.orgnih.gov The coordination of metal ions can significantly impact the conformational landscape of the peptide, favoring specific orientations that optimize metal binding.

Molecular Dynamics (MD) Simulations

MD simulations provide dynamic insights into the behavior of this compound and its interactions over time, particularly in a solvent environment. This method is essential for studying the flexibility, stability, and association with other molecules like DNA.

Investigation of this compound-DNA Association and Orientation

MD simulations have been extensively used to investigate the association and orientation of this compound, particularly in the context of its metal complexes interacting with DNA. Studies involving Ni(II)•Gly-Gly-His have utilized MD simulations to clarify the most likely binding orientations when associating with B-form DNA. nih.govacs.orgresearchgate.netresearchgate.netacs.org These simulations have explored different docking orientations and identified favored modes of association, often involving insertion into the minor groove of DNA. nih.govacs.orgresearchgate.netresearchgate.netacs.org Key interactions, such as hydrogen bonding between the peptide's functional groups (like the His imidazole (B134444) N-H and amino-terminal N-H) and DNA minor groove acceptors (like N3 of adenine (B156593) or O2 of thymine), have been identified and characterized through MD simulations. nih.govacs.orgresearchgate.netresearchgate.netacs.orgnih.gov

Analysis of Conformational Stability and Fluctuations

MD simulations allow for the analysis of the conformational stability and fluctuations of this compound and its complexes in solution. By simulating the system over time, researchers can observe the dynamic behavior of the peptide, including changes in its conformation and the stability of its interactions. nih.gov Root-mean-square deviation (RMSD) analysis from MD trajectories can indicate the stability of the complex structure over the simulation time. acs.org Simulations have shown that while Ni(II)•Gly-Gly-His can associate with DNA, the stability of the interaction might be influenced by the presence of additional residues, such as arginine, which can provide enhanced electrostatic interactions and additional contact points with the DNA minor groove. nih.govacs.orgresearchgate.netresearchgate.netacs.org MD simulations provide a dynamic view of how the peptide and its complexes behave in a biological-like environment, complementing the static insights gained from DFT calculations.

Exploring Ligand Binding and Recognition Mechanisms

Computational methods, such as molecular docking and molecular dynamics simulations, are valuable for understanding how this compound interacts with other molecules, including metal ions and potentially biological targets. While extensive computational studies focusing solely on the ligand binding and recognition mechanisms of this compound to a wide range of targets are not extensively detailed in the immediately available literature, related studies on histidine-containing peptides and metal complexes provide relevant insights.

For instance, molecular dynamics simulations have been employed to investigate the interaction of Ni(II) complexes of peptides, including Ni(II)·Gly-Gly-His, with DNA, shedding light on minor-groove binding and recognition. acs.org These simulations can provide dynamic information about the peptide's conformation upon binding and the specific interactions (e.g., hydrogen bonds, electrostatic interactions) that govern the recognition process.

Furthermore, studies utilizing Gly-Gly-His as a recognition element in electrochemical sensors for copper ions have employed quantum mechanical calculations to characterize the tripeptide-modified electrodes, highlighting the role of computational chemistry in understanding the interactions responsible for selective metal ion binding. researchgate.net The high affinity of GGH for copper(II) is well-established, and computational approaches can help detail the coordination environment and the thermodynamic aspects of this binding. sigmaaldrich.com

Molecular docking studies, while not exclusively focused on this compound in the provided context, have been applied to histidine derivatives, including this compound, in the context of identifying potential protein inhibitors. jocpr.com Such studies predict the preferred binding poses and affinities of the peptide within a target protein's binding site, offering hypotheses about potential biological interactions. Molecular dynamics simulations can then be used to assess the stability of these complexes over time. jocpr.com

Quantum Chemical Calculations for Structural Characterization and Activity Prediction

Quantum chemical calculations are fundamental in determining the electronic structure, geometry, and energetic properties of molecules. For this compound, these calculations contribute to understanding its intrinsic properties and how they are affected by its environment or interactions.

Quantum chemical computations have been used to study the spatial structures of tripeptides, including glycylglycyl-l-histidine, often in conjunction with experimental techniques like residual dipolar couplings. sigmaaldrich.com These calculations can determine the stable conformers of the peptide and provide detailed information about bond lengths, angles, and torsional dihedrals, which are crucial for understanding its three-dimensional structure in different states.

In the context of metal binding, quantum chemical calculations are particularly relevant. Studies investigating the complexation of copper(II) with histidine and related peptides have utilized methods such as Density Functional Theory (DFT) to determine the spatial and electron structure of the resulting complexes. acs.org These calculations can predict the coordination geometry of the metal ion with the peptide ligands and the electronic distribution within the complex, which is essential for understanding the nature of the metal-peptide bond and its influence on the peptide's properties. Theoretical calculations, including ab initio methods, have also been used to support experimental observations on the solution structure of copper(II) complexes with tripeptides containing histidine. mdpi.com

While directly predicting the biological activity of this compound solely from quantum chemical calculations is complex, these methods can provide parameters (e.g., charge distribution, frontier molecular orbitals) that can be correlated with observed activities or used as inputs for more complex predictive models. mdpi.com For instance, understanding the electronic properties of the histidine imidazole ring through quantum chemistry can provide insights into its role in metal chelation and potential catalytic activities.

Molecular Modeling for Rational Design of this compound Derivatives

Molecular modeling encompasses a range of techniques used to simulate and analyze molecular behavior, facilitating the rational design of new molecules with desired properties. For this compound, molecular modeling can guide the design of derivatives with enhanced metal-binding selectivity, improved stability, or altered biological activity.

Rational design strategies often involve using molecular modeling to predict the effects of structural modifications on a peptide's properties. By altering amino acid residues, adding functional groups, or cyclizing the peptide backbone, researchers can computationally screen potential derivatives before experimental synthesis.

Although specific examples of rational design of this compound derivatives using extensive molecular modeling are not prominently featured in the immediate search results, the principles applied to other peptides are directly transferable. For example, computational modeling has been used in the rational design of peptide agonists by analyzing structure-activity relationships and predicting the impact of amino acid substitutions on receptor binding and potency. This involves techniques like molecular docking to assess binding to the target receptor and molecular dynamics simulations to evaluate the stability and conformational changes of the peptide-receptor complex.

For this compound, molecular modeling could be used to design derivatives with modified metal-binding properties, perhaps to enhance selectivity for a specific metal ion or to tune the binding affinity. This could involve introducing chelating groups or modifying the peptide backbone to favor certain coordination geometries. Molecular modeling can also assist in designing derivatives with improved pharmacokinetic properties, such as increased stability against enzymatic degradation, by identifying vulnerable sites and suggesting modifications.

Structure Activity Relationship Sar Studies of H Gly Gly His Oh

Influence of Amino Acid Sequence on Metal Ion Affinity and Coordination Specificity

The amino acid sequence of a peptide profoundly impacts its ability to bind metal ions. For H-Gly-Gly-His-OH, the Gly-Gly-His sequence at the N-terminus is particularly effective in coordinating with certain divalent metal ions, such as Cu²⁺, Ni²⁺, and Co²⁺. core.ac.uk The N-terminal amine, the nitrogen atoms from the peptide bonds, and the imidazole (B134444) nitrogen from the histidine residue can collectively form a stable complex with these metal ions. This arrangement often leads to the formation of a square planar or tetragonal complex geometry around the metal ion. acs.orgresearchgate.net

Research indicates that the Gly-Gly-His motif exhibits high affinity and specificity for Cu²⁺ ions. acs.orgresearchgate.net The stability of the copper complex formed by Gly-Gly-His in aqueous solutions is noted to be higher compared to that formed by His-Gly-Gly, suggesting the importance of the specific sequence for optimal coordination. acs.org This high affinity allows for the detection of copper ions in the low concentration range. researchgate.net

Impact of Histidine Position within the Peptide Sequence on its Activity Profile

The position of the histidine residue within a peptide sequence is critical for its activity, especially concerning metal binding and catalytic functions. In this compound, the histidine is located at the C-terminus. This positioning, along with the two preceding glycine (B1666218) residues, creates a specific coordination environment.

Studies comparing Gly-Gly-His and His-Gly-Gly highlight the impact of histidine position on copper complex stability. The C-terminal histidine in Gly-Gly-His facilitates the formation of a stable tetragonal copper complex. acs.org In contrast, when histidine is at the N-terminus, as in His-Gly-Gly, the complex formed with copper ions is less stable in aqueous solutions. acs.org

The histidine imidazole moiety is crucial for catalytic activity in some histidine-containing peptides, often acting as a nucleophile or general base. mdpi.com The location of this residue influences its accessibility and environment, which in turn affects its catalytic efficiency.

Effects of Terminal Modifications (e.g., lipopeptide conjugation) on Supramolecular Assembly and Catalytic Behavior

Terminal modifications, such as conjugation with hydrophobic chains to form lipopeptides, can significantly alter the properties of peptides like this compound, influencing their supramolecular assembly and catalytic behavior. These modifications can impart amphiphilic characteristics, driving self-assembly in aqueous solutions. rsc.orgrsc.org

Lipopeptides based on histidine-containing sequences have been shown to self-assemble into various nanostructures, including micelles, vesicles, and fibers, depending on the peptide sequence and the nature of the hydrophobic modification. rsc.orgnih.gov This self-assembly can lead to the formation of microenvironments that influence catalytic reactions. rsc.org

For instance, histidine-functionalized lipopeptides have demonstrated catalytic activity in ester hydrolysis reactions in water. rsc.orgrsc.org The self-organization of these lipopeptides has been shown to influence their catalytic performance, with different behaviors observed between monomeric and aggregated states. rsc.orgrsc.org The chemical environment around the histidine residues within the self-assembled structures can be altered, potentially leading to apparent pKa shifts that activate the peptide for catalysis. mdpi.com

Studies on other self-assembling peptides have also shown that terminal modifications, such as N-acetylation or C-amidation, can affect self-assembly into biocatalytic hydrogels and influence catalytic performance. mdpi.com This suggests that similar modifications to this compound could be used to tune its assembly and catalytic properties.

Comparative Analysis with Structurally Similar Peptides and Analogues

Comparing this compound with structurally similar peptides and analogues provides valuable insights into the role of each amino acid and their arrangement in determining the peptide's properties. Analogues include Gly-Gly-Gly, Gly-Gly-OH, Gly-His-Lys, Gly-Ala-Tyr, Gly-Pro-Hyp-OH, and Gly-His-Gly.

Insights into Mechanistic Diversification based on Structural Variations

Structural variations among these peptides lead to diversified mechanisms of action. The ability of Gly-Gly-His to form a stable complex with metal ions like Ni²⁺ enables it to function as a metallopeptide capable of DNA cleavage, a mechanism that relies on the metal center's redox activity. core.ac.ukacs.org This activity is significantly influenced by the amino acids flanking the histidine. For example, replacing the glycines in Gly-Gly-His with proline and lysine (B10760008), as in Pro-Lys-His, enhances DNA cleavage activity, suggesting that noncovalent interactions mediated by these residues can optimize the positioning of the metal center relative to the DNA. nih.gov

In contrast, peptides like Gly-Pro-Hyp-OH are involved in structural roles (as part of collagen) rather than direct metal-catalyzed reactions. nih.gov Peptides containing aromatic residues like tyrosine may exert their effects through radical scavenging mechanisms. jst.go.jp

The position of histidine also influences the mechanism. While both Gly-Gly-His and His-Gly-Gly bind copper, the difference in complex stability due to histidine position can affect their efficacy in applications like electrochemical copper sensing. acs.orgresearchgate.net

Terminal modifications, as discussed in Section 6.3, can induce self-assembly, leading to the formation of supramolecular structures that provide unique microenvironments for catalysis, representing another form of mechanistic diversification. mdpi.comrsc.orgrsc.org

The comparative analysis underscores that even small changes in amino acid sequence, position, or terminal modifications can lead to significant differences in metal ion coordination, biological activities, and underlying mechanisms.

Here is a table summarizing some of the comparative data:

PeptideKey Amino AcidsNotable Property/ActivityMetal Binding (Example Ion)Coordination Environment (Example)
This compoundGly, HisMetal binding, DNA cleavage (with Ni²⁺)Cu²⁺, Ni²⁺, Co²⁺ core.ac.ukTetragonal (with Cu²⁺) acs.orgresearchgate.net
Gly-Gly-GlyGlyLimited metal binding compared to Gly-Gly-His--
Gly-His-LysGly, His, LysMetal binding, wound healing, modulates copper intake sigmaaldrich.comCu²⁺ sigmaaldrich.com-
Gly-Ala-TyrGly, Ala, TyrPotential antioxidant activity (due to Tyr) jst.go.jp--
Gly-Pro-Hyp-OHGly, Pro, HypComponent of collagen nih.gov--
Gly-His-GlyGly, HisMetal binding (less stable Cu²⁺ complex than Gly-Gly-His) acs.orgCu²⁺-
Pro-Lys-HisPro, Lys, HisEnhanced DNA cleavage (with Ni²⁺) compared to Gly-Gly-His nih.govNi²⁺-

Analytical Characterization and Methodological Advancements for H Gly Gly His Oh

Spectroscopic Techniques

Spectroscopic methods offer valuable information about the vibrational modes, electronic transitions, and structural arrangements of H-Gly-Gly-His-OH, both in isolation and in complex with other species.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Structural Elucidation

Infrared (IR) and Raman spectroscopy are powerful tools for studying the vibrational characteristics of molecules, providing a "fingerprint" that can be used for identification and structural elucidation. These techniques probe the fundamental vibrations of chemical bonds within the molecule.

IR spectroscopy can reveal distinct absorption bands corresponding to specific functional groups and their stretching and bending vibrations. For peptides, characteristic bands are associated with amide linkages, amino groups, and carboxylate groups. For instance, ATR-IR analysis of related peptide systems has shown distinct absorption bands for symmetric and asymmetric ν(COO⁻) stretching vibrations researchgate.net. The difference between these frequencies can indicate the presence of a carboxylate anion researchgate.net. Bands in the 2800-3000 cm⁻¹ region can correspond to overlapping C-H and N-H stretching vibrations researchgate.net. IR spectroscopy has also been used to study hydrogen bonding patterns in peptides by observing the presence or absence of free N-H and O-H stretching bands indiana.edu.

Raman spectroscopy complements IR spectroscopy by providing information about vibrations that are Raman-active, often involving non-polar bonds or symmetric vibrations nih.govd-nb.info. Raman spectra contain non-overlapping peaks which can make identification easier than in corresponding IR spectra researchgate.net. Raman spectroscopy has been used for the identification and structural elucidation of various organic materials and biologically active molecules d-nb.inforesearchgate.netnih.gov. The Raman spectrum provides a wealth of structural information, acting as a molecular fingerprint researchgate.net. Theoretical calculations can assist in interpreting both IR and Raman spectra of complex molecules by predicting peak positions and intensities indiana.edunih.govd-nb.info.

While specific detailed IR and Raman spectral data solely for this compound were not extensively detailed in the provided search results, the principles and applications of these techniques to peptides and amino acid derivatives, including those containing glycine (B1666218) and histidine, are well-established researchgate.netindiana.edud-nb.infospectroscopyonline.comresearchgate.net. Studies on related peptides like glycyl-glycine have demonstrated the utility of polarized IR-LD and Raman spectroscopy for structural characterization researchgate.netresearchgate.net.

UV-Vis Spectroscopy for Metal Complex Formation and Speciation Studies

UV-Vis spectroscopy is a valuable technique for investigating the electronic transitions within a molecule, particularly useful for studying compounds that absorb light in the ultraviolet and visible regions of the spectrum. For this compound, UV-Vis spectroscopy is frequently employed to monitor the formation of metal complexes and to study their speciation in solution.

The formation of a metal complex with a peptide like this compound can lead to changes in the electronic environment of the peptide and the metal ion, resulting in shifts in the UV-Vis absorption maxima and changes in absorbance intensity mdpi.comijnc.ir. These changes can be indicative of the coordination mode of the peptide to the metal center. For instance, color changes observed during potentiometric titrations of copper(II) complexes with tripeptides containing histidine have been monitored by UV-Vis spectroscopy, aiding in the identification of species coordination modes over a range of pH values mdpi.com.

UV-Vis spectroscopy, often in combination with potentiometric titrations, allows for the determination of the stoichiometry and stability constants of the metal complexes formed mdpi.comijnc.ir. Speciation diagrams, which show the distribution of different metal-peptide species as a function of pH, can be generated from the analysis of UV-Vis data mdpi.comijnc.ir. This provides insights into which species are dominant under specific conditions.

Studies on copper(II) complexes with histidine-containing tripeptides have utilized UV-Vis spectroscopy to support proposed coordination modes, such as a square planar CuN₄ coordination suggested for a predominant species at physiological pH mdpi.com. The technique can also provide information on the stability of the complexes, with changes in absorbance correlating with the extent of metal binding ijnc.ir.

Electron Paramagnetic Resonance (EPR) and Circular Dichroism (CD) for Metal Ion Coordination Sphere and Isomerism

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to study species with unpaired electrons, such as many transition metal ions and free radicals ethz.chtaylorfrancis.com. For metal complexes of this compound, EPR spectroscopy can provide detailed information about the coordination environment of the paramagnetic metal ion, including the nature and number of coordinating atoms and the geometry of the ligand field taylorfrancis.com. This makes it a powerful tool for elucidating the metal ion coordination sphere osti.gov.

EPR spectra are sensitive to the electronic structure of the metal ion and the surrounding ligands, offering a "fingerprint" of the metal-binding site osti.gov. For copper(II), a common metal studied with peptides, the EPR spectrum can exhibit characteristic splitting patterns due to hyperfine interactions with the metal nucleus and surrounding nitrogen atoms from the peptide ligands osti.govnih.gov. This allows for the identification of coordinating atoms, such as nitrogen from amino, amide, or imidazole (B134444) groups nih.gov. EPR spectroscopy can be used for both solid samples and in the fluid phase taylorfrancis.com.

Metal binding to peptides can induce conformational changes, which are often reflected in alterations to the CD spectrum lew.routoronto.ca. CD spectroscopy can be used to monitor these conformational changes upon metal complex formation psu.eduutoronto.ca. It can also provide insights into the isomerism of metal complexes, particularly in cases where different coordination modes or arrangements of ligands around the metal center lead to distinct chiral properties libretexts.orgrsc.org. Temperature-dependent CD measurements have been used to study the equilibrium between different isomeric forms of metal-peptide complexes rsc.org.

Combined EPR and CD studies have been employed to investigate the coordination environment and structural features of metal complexes with histidine-containing peptides, supporting proposed coordination sets and providing information on the solution structure of the complexes formed under different conditions psu.eduresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and information-rich technique that provides detailed insights into the structure, dynamics, and conformation of molecules in solution nih.govnih.govunimo.it. For this compound, NMR spectroscopy is crucial for studying its conformational preferences and how these might be influenced by factors such as pH or the presence of metal ions.

NMR spectra, particularly ¹H and ¹³C NMR, provide information about the chemical environment of individual atoms within the peptide psu.edu. Chemical shifts are sensitive to the local electronic environment, and coupling constants provide information about the dihedral angles and connectivity between atoms unimo.it. Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, can provide through-bond and through-space correlations that are essential for assigning resonances and determining the three-dimensional structure and conformational flexibility of the peptide nih.govnih.govpsu.edu.

NMR spectroscopy can be used to study the conformational landscape of peptides and how it is affected by interactions nih.govcam.ac.uk. For metal-peptide complexes, changes in NMR signals upon metal binding can indicate the residues involved in coordination and potential conformational rearrangements mdpi.com. Paramagnetic NMR, utilizing paramagnetic tags or metal ions, can provide long-range structural information through pseudo-contact shifts (PCS) and paramagnetic relaxation enhancements (PRE), which are valuable for refining conformational models nih.gov.

Studies on peptides containing glycine and histidine have utilized NMR to identify coordination modes to metal ions mdpi.com. NMR has also been applied to study the conformational preferences of glycosylated peptide analogues, revealing similarities in turn structures compared to their parent hormones nih.gov. While specific detailed NMR data solely for this compound were not extensively provided in the search results, the application of NMR to study the conformation and metal interactions of similar peptides highlights its importance in characterizing this compound mdpi.comnih.govpsu.edu.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Coupled with fragmentation techniques, it is invaluable for structural elucidation.

High-Resolution Mass Spectrometry for Structural Elucidation and Synthesis Monitoring

High-Resolution Mass Spectrometry (HRMS) is a type of mass spectrometry that provides highly accurate measurements of the mass-to-charge ratio of ions, typically with mass errors in the parts per million (ppm) range nih.govresearchgate.net. This high accuracy allows for the confident determination of the elemental composition of an ion, which is crucial for confirming the molecular formula of a compound like this compound and its potential derivatives or fragments researchgate.net.

HRMS is a cornerstone of structural elucidation, particularly when coupled with tandem mass spectrometry (MS/MS or MSⁿ) nih.govresearchgate.net. In MS/MS experiments, a precursor ion is selected and fragmented, and the m/z values of the resulting fragment ions are measured. The fragmentation pattern provides structural information about the molecule nih.govresearchgate.net. By analyzing the masses of the fragments, the sequence of amino acids in a peptide can be determined, and modifications or impurities can be identified.

HRMS is also widely used in monitoring chemical synthesis tdx.cat. By analyzing reaction mixtures using HRMS, researchers can track the formation of the desired product, identify intermediates, and detect the presence of impurities or by-products tdx.catlcms.cz. The high mass accuracy allows for the differentiation of compounds with very similar nominal masses.

For this compound, HRMS would be essential for confirming its synthesis by verifying its exact molecular weight and elemental composition. MS/MS experiments would provide fragmentation data that confirms the amino acid sequence (Gly-Gly-His). HRMS can also be used to study the formation of metal complexes by observing the mass-to-charge ratios of the metal-bound peptide species mdpi.com. The technique's high sensitivity makes it suitable for analyzing samples in complex matrices and at low concentrations researchgate.net.

The combination of chromatographic separation techniques, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), with HRMS (LC-HRMS) is a standard workflow for the analysis of peptides and other biomolecules lcms.czwiley-vch.de. This hyphenated technique allows for the separation of components in a mixture before their detection and characterization by MS, enhancing the specificity and sensitivity of the analysis.

Here is a placeholder for an interactive data table. Since no specific numerical data for this compound from spectroscopic measurements were found in the provided snippets, a general example structure for a potential table is shown.

Table: Summary of Analytical Techniques Applied to Peptide Characterization

Spectroscopic TechniqueObserved FeatureInterpretation
IR SpectroscopyCharacteristic Amide I bandPeptide bond presence
Raman SpectroscopyVibrational modesStructural fingerprint
UV-Vis SpectroscopyAbsorbance maxima shifts upon metal additionMetal complex formation
EPR SpectroscopyHyperfine splitting pattern (for paramagnetic metal complexes)Metal ion coordination environment
CD SpectroscopyChanges in ellipticity with pH or metal bindingConformational changes
NMR SpectroscopyChemical shifts and coupling constantsStructure and conformation
High-Resolution MSExact mass measurementElemental composition and molecular formula
MS/MSFragmentation patternAmino acid sequence and structure

Collision-Induced Dissociation (CID) for Fragmentation Behavior of Metal Complexes

Collision-Induced Dissociation (CID) coupled with mass spectrometry is a powerful technique for investigating the fragmentation pathways and structural characteristics of peptide-metal complexes. Studies have investigated the collision-induced dissociation products and structures of gas-phase complexes formed between Gly-Gly-His and various metal ions, including iron (Fe), nickel (Ni), copper (Cu), and zinc (Zn). The fragmentation patterns observed through CID provide insights into the coordination sites and the stability of the metal-peptide bonds within these complexes. For instance, research has explored oxidative protein cross-linking mediated by the Ni(II) complex of Gly-Gly-His, a process that involves radical formation and subsequent reactions, the products of which can be analyzed by mass spectrometry, implying fragmentation processes. The adduction of multivalent metal ions to molecules like glycans has been shown to alter tandem mass spectra obtained via CID, illustrating the impact of metal binding on fragmentation behavior.

Chromatographic Methods

Chromatographic methods are essential for the separation, identification, and quantification of peptides like this compound in various matrices. These techniques leverage differential interactions between the peptide and a stationary phase, modulated by a mobile phase, to achieve separation.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Peptide Separation Studies

Hydrophilic Interaction Liquid Chromatography (HILIC) is a widely used separation mode for the analysis of polar compounds, including peptides. H-Gly-Gly-His (GGH) has been employed as a test peptide to investigate the chromatographic behavior of different stationary phases in HILIC mode. Studies comparing zwitterionic stationary phases with native silica (B1680970) have utilized GGH to assess separation properties. The retention of small peptides, including GGH, in HILIC is influenced by both hydrophilic and ionic interactions between the stationary phase and the analyte. Parameters such as the composition of the organic solvent, pH, and salt concentration of the eluent significantly affect the retention time of peptides in HILIC separations. Zwitterionic stationary phases, characterized by both cationic and anionic moieties, are particularly noted for their unique separation capabilities and selectivity in HILIC applications.

Ion-Pair High-Performance Liquid Chromatography (IP-HPLC) for Quantitative Analysis of Peptide Oligomers

Ion-Pair High-Performance Liquid Chromatography (IP-HPLC), also referred to in broader terms as ion-interaction separation in some contexts, is a chromatographic technique that can be applied to the separation of charged molecules like peptides. While chromatographic methods, including HPLC, are used for the determination of amino acids and oligopeptides, often involving pre-column derivatization for detection, specific detailed research findings focusing explicitly on the quantitative analysis of peptide oligomers, including this compound, using IP-HPLC were not prominently detailed in the provided search results. General chromatographic methods have been used to study peptide content and composition in biological samples.

Electrochemical Methods for Sensing and Interaction Studies

Electrochemical methods offer sensitive and versatile approaches for studying the interactions of this compound with metal ions and for developing biosensors for metal ion detection. These techniques measure electrical signals resulting from chemical or physical interactions occurring at an electrode surface.

Biosensor Fabrication for Metal Ion Detection (e.g., Cu2+)

The high affinity of Gly-Gly-His for copper ions makes it an excellent recognition element for fabricating electrochemical copper sensors. Biosensors utilizing Gly-Gly-His modified electrodes have been developed for the rapid detection of Cu2+ ions. For example, electrochemical biosensors have been constructed by modifying gold electrodes with the Gly-Gly-His tripeptide. Silicon nanoribbon (SiNR) FET sensors functionalized with Gly-Gly-His have also been demonstrated for the detection of Cu2+. These sensors can achieve very low detection limits for copper ions, with reports indicating sub-ppt detection limits with Gly-Gly-His modified electrodes. The sensing mechanism often involves the chelation of metal ions by the immobilized peptide, leading to changes in the electrochemical properties of the electrode surface. The selectivity of the GGH peptide towards Cu2+ has been demonstrated in the literature. The high affinity allows for analyte detection in the low concentration range, from femto- to micromolar.

Here is a summary of some research findings on GGH-based metal ion biosensors:

Sensor TypeRecognition ElementTarget AnalyteElectrode MaterialDetection Limit (Example)Key FindingSource
Electrochemical SensorGly-Gly-HisCu2+Gold electrode< 0.2 ppm / sub-pptHigh sensitivity and selectivity for Cu2+.
FET Sensor (SWCNTs-based)Gly-Gly-HisCu2+Single-walled Carbon NanotubesNot specifiedUsed for detecting Cu2+ ions.
FET Sensor (SiNR-based)Gly-Gly-HisCu2+Silicon NanoribbonsNot specifiedDemonstrated sensor response at different pH values.
Miniaturized SensorGly-Gly-HisCopper ionsMonolayer modifiedNot specifiedUsed for complexation of copper ions, studied by voltammetry.

Monitoring Electrochemical Properties of Metal-Peptide Conjugates

Electrochemical methods are valuable for monitoring the properties of metal-peptide conjugates and understanding the nature of their interactions. The redox behavior of complexes formed between Gly-Gly-His and metal ions, such as GGH-Cu2+ complexes, can be investigated using techniques like cyclic voltammetry. These studies provide information about the electron transfer characteristics of the metal center when coordinated to the peptide. Furthermore, electrochemical methods can be used to study metal-peptide interactions and observe conformational changes induced by metal binding, for instance, by incorporating electrochemical labels like ferrocene (B1249389) into peptide fragments.

Conclusion and Future Research Directions

Advancements in the Synthesis of H-Gly-Gly-His-OH for Academic Research

The synthesis of peptides like this compound for academic research primarily relies on established methods, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). Advancements in these techniques focus on improving efficiency, purity, and sustainability. SPPS, while widely used, often involves significant solvent consumption. rsc.org LPPS, particularly with soluble supports like polyethylene (B3416737) glycol (PEG), offers potential for industrial-scale production with reduced solvent use and simplified purification through precipitation or filtration. mdpi.com

Specific synthesis strategies for histidine-containing peptides often involve the use of protecting groups to prevent unwanted side reactions involving the imidazole (B134444) ring of histidine. The synthesis of related peptides, such as the cosmetic peptide GHK (glycyl-L-histidyl-L-lysine), exemplifies the stepwise process involving activation, coupling, and deprotection steps to achieve high specificity and purity. mdpi.com While the search results did not provide specific recent advancements solely focused on the synthesis of this compound itself for academic research, the broader progress in peptide synthesis methodologies directly benefits the production of this tripeptide for research purposes. The presence of trifluoroacetic acid (TFA) as a counterion is common in synthesized peptides, a factor researchers must consider as TFA can influence experimental data in various biological assays. novoprolabs.com

Expanding the Understanding of Metal Ion-Peptide Interactions

This compound is particularly notable for its ability to bind metal ions, especially copper(II) (Cu(II)) and nickel(II) (Ni(II)). biosynth.comnovoprolabs.com The histidine residue plays a crucial role in this interaction due to the coordinating properties of its imidazole ring. The study of these interactions is fundamental to bioinorganic chemistry and provides insights into how metal ions interact with larger proteins and enzymes. daneshyari.comfrontiersin.orgnumberanalytics.com

Research utilizing this compound as a model peptide has contributed to understanding the coordination chemistry of metal ions with peptide motifs. For instance, it has been used in studies involving imidazole chemistry and biological function related to copper binding. sigmaaldrich.com The Ni(II) complex of Gly-Gly-His has been shown to mediate protein crosslinking by oxidants, highlighting the functional consequences of metal binding to this peptide. novoprolabs.com Studies on the interaction of metal ions with biomolecules are crucial for understanding various biological processes, including enzyme catalysis, signal transduction, and gene regulation. numberanalytics.com

The binding of metal ions to peptides can influence their structure and function. Mass spectrometry-based structural proteomics is an evolving field used to study protein and metal ion interactions, providing information on metal binding and stoichiometry. nih.gov Footprinting approaches coupled with MS can identify binding sites and regions undergoing conformational changes upon metal binding. nih.gov

Elucidating Complex Biological Mechanisms at the Molecular Level

As a simple tripeptide, this compound serves as a valuable model compound for investigating more complex biological mechanisms at the molecular level, particularly those involving peptide-metal interactions. While this compound itself may not have direct widespread biological roles as a signaling molecule or enzyme in the same way as larger peptides or proteins, its well-defined structure and metal-binding capabilities make it ideal for studying fundamental principles.

Research using this compound can provide insights into phenomena such as metal ion transport and homeostasis, oxidative stress mediated by metal complexes, and the role of histidine-rich motifs in protein function. For example, studies on copper-peptide complexes, including those involving Gly-Gly-His, have explored their potential in generating reactive oxygen species (ROS), which can have implications in areas like cancer cell apoptosis. mdpi.com The ability of Gly-Gly-His to bind copper and form a complex has also been linked to potential antimicrobial properties in model systems. biosynth.com

Furthermore, understanding the interactions of small peptides like this compound with metal ions can inform research into the dysregulation of metal ion binding implicated in various diseases, including neurodegenerative disorders, cancer, and metabolic disorders. numberanalytics.com

Emerging Computational and Analytical Strategies in Peptide Research

The study of peptides and their interactions, including those involving this compound and metal ions, increasingly utilizes emerging computational and analytical strategies.

Computational methods, such as molecular dynamics simulations and quantum-chemical computations, are employed to study the spatial structures of peptides and their complexes with metal ions. medchemexpress.com These approaches can provide detailed insights into binding modes, affinities, and conformational changes that are difficult to obtain solely through experimental techniques. Computational modeling has also been used in the design and analysis of peptide analogs and their interactions with receptors. mdpi.com

Analytical techniques continue to evolve, offering more sensitive and detailed analysis of peptide structure, purity, and interactions. High-resolution mass spectrometry is used for the analysis of peptides. acs.org Techniques like hydrogen/deuterium exchange mass spectrometry (HDX-MS) are employed to study conformational changes in proteins upon metal binding. nih.gov Electrochemical methods have been used in copper ion sensing studies utilizing electrodes modified with Gly-Gly-His. sigmaaldrich.com Hydrophilic interaction liquid chromatography (HILIC) is another analytical technique where Gly-Gly-His has been used as a test probe. sigmaaldrich.com

The integration of computational and analytical approaches allows for a more comprehensive understanding of peptide behavior and interactions at the molecular level.

Future Directions for this compound as a Research Tool and Model Compound

This compound is expected to continue serving as a valuable research tool and model compound in various areas of academic inquiry. Future research directions could include:

Further exploration of metal ion binding: Detailed studies on the thermodynamics and kinetics of this compound binding to a wider range of metal ions, including transition metals and heavy metals, could provide valuable data for understanding metal toxicity and detoxification mechanisms.

Investigating interactions with other biomolecules: Research could expand to explore the interactions of this compound and its metal complexes with other biomolecules, such as nucleic acids, lipids, and carbohydrates, to understand their potential roles in broader biological contexts.

Utilizing modified this compound analogs: Synthesis and study of this compound analogs with modifications to the amino acid sequence or incorporating non-canonical amino acids could lead to the development of peptides with tailored metal-binding properties or other desired characteristics for specific research applications.

Application in developing novel probes and sensors: The metal-binding properties of this compound could be exploited in the design of novel fluorescent or electrochemical probes for detecting specific metal ions in biological or environmental samples.

Integration with advanced imaging techniques: Combining studies of this compound interactions with advanced imaging techniques could allow for visualization of metal binding and its effects in more complex systems.

Q & A

Q. What are the established synthesis methods for H-Gly-Gly-His-OH, and how can purity be validated?

this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc or Boc chemistry. Critical steps include coupling reactions with activating agents (e.g., HBTU or DCC) and deprotection under acidic conditions. Post-synthesis, reverse-phase HPLC is recommended for purification, followed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular weight (269.26 g/mol) and structural integrity . Purity validation requires analytical HPLC with UV detection at 214 nm, ensuring ≥95% purity for experimental use.

Q. What spectroscopic techniques are optimal for characterizing this compound’s structure and stability?

Circular dichroism (CD) spectroscopy is ideal for analyzing secondary structure in solution, particularly its copper-binding regions. Fourier-transform infrared spectroscopy (FTIR) can identify amide I and II bands (1600–1700 cm⁻¹) to confirm peptide backbone conformation. Stability studies should employ accelerated degradation tests (e.g., pH 2–12, 40°C) monitored via HPLC-MS to assess hydrolytic or oxidative decomposition .

Q. How can researchers design experiments to evaluate this compound’s antioxidant activity?

Use the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay with a dose-response curve (0.1–1.0 mM). Include ascorbic acid as a positive control. For cellular models, employ hydrogen peroxide-induced oxidative stress in human fibroblasts, measuring reduced glutathione (GSH) levels via Ellman’s reagent. Triplicate experiments and ANOVA analysis (p < 0.05) are essential to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s metal chelation efficiency be resolved?

Discrepancies in reported stability constants (log K) for copper(II) complexes may arise from buffer composition (e.g., Tris vs. phosphate) or pH variations. To resolve this, use isothermal titration calorimetry (ITC) under standardized conditions (pH 7.4, 25°C) and validate results with computational modeling (e.g., density functional theory (DFT)). Compare findings with prior studies to identify methodological biases .

Q. What experimental strategies address the low cellular uptake of this compound in in vitro studies?

Conjugation with cell-penetrating peptides (CPPs) like TAT or poly-arginine can enhance uptake. Validate via confocal microscopy using fluorescein-labeled this compound. Alternatively, employ electroporation or nanoparticle encapsulation (e.g., PLGA nanoparticles) to bypass membrane barriers. Include controls with endocytosis inhibitors (e.g., chloroquine) to confirm uptake mechanisms .

Q. How can the role of this compound in modulating amyloid-beta aggregation be mechanistically studied?

Use thioflavin T (ThT) fluorescence assays to monitor aggregation kinetics in the presence of this compound (0.05–0.5 mM). Pair with transmission electron microscopy (TEM) to visualize fibril morphology. For molecular insights, perform molecular dynamics (MD) simulations to analyze peptide interactions with amyloid-beta’s hydrophobic core (residues 17–21). Replicate experiments under physiological pH and ionic strength .

Q. What computational approaches are suitable for modeling this compound’s interaction with transition metals?

Quantum mechanics/molecular mechanics (QM/MM) simulations can map copper-binding sites (His imidazole, Gly carbonyl groups). Use Gaussian 16 with B3LYP/6-31G* basis sets for geometry optimization. Compare coordination geometries (e.g., square planar vs. tetrahedral) with X-ray absorption near-edge structure (XANES) data. Validate models using experimental stability constants .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., antioxidant capacity in vitro vs. in vivo), apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental design. For example, in vivo studies may require adjusting bioavailability via liposomal delivery .
  • Sample Preparation : For NMR studies, dissolve this compound in deuterated water (D₂O) at 1–5 mM, and degas to eliminate oxygen interference. Include 3-(trimethylsilyl)propionic acid (TSP) as an internal reference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.